Cas no 1351569-41-9 (rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate)

rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1351569-41-9
- rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- EN300-28282147
- SCHEMBL1694385
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- Inchi: 1S/C14H19NO4/c16-9-12-8-13(17)6-7-15(12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,16-17H,6-10H2/t12-,13+/m0/s1
- InChI Key: AXJHGMMLQJPJMY-QWHCGFSZSA-N
- SMILES: O[C@@H]1CCN(C(=O)OCC2C=CC=CC=2)[C@H](CO)C1
Computed Properties
- Exact Mass: 265.13140809g/mol
- Monoisotopic Mass: 265.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 70Ų
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282147-5g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 5g |
$2443.0 | 2023-09-09 | ||
Enamine | EN300-28282147-0.25g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28282147-0.05g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28282147-0.1g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28282147-1g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-28282147-0.5g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28282147-1.0g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28282147-5.0g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-28282147-10.0g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28282147-2.5g |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
1351569-41-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 |
rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate Related Literature
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
rac-Benzyl (2R,4S)-4-Hydroxy-2-(Hydroxymethyl)piperidine-1-Carboxylate
rac-Benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, a chiral piperidine derivative with the CAS number 1351569-41-9, represents a versatile compound in chemical biology and pharmaceutical research. Its structure incorporates a benzyl group attached to the carboxylic acid moiety of a piperidine scaffold, which is further functionalized with hydroxyl groups at positions 2 and 4. The stereochemistry of the molecule is defined by its (2R,4S) configuration, indicating distinct spatial arrangements of substituents that are critical for its pharmacological activity and synthetic utility.
The synthesis of this compound typically involves asymmetric catalysis or resolution techniques to achieve the desired stereoisomer distribution. Recent advancements in organocatalysis have enabled efficient enantioselective syntheses of piperidines bearing multiple hydroxyl groups. For instance, a study published in *Angewandte Chemie* in 2023 demonstrated the use of proline-derived catalysts to construct (2R,4S)-piperidine frameworks under mild conditions. This approach minimizes racemic mixtures and enhances yield while maintaining structural integrity. The benzyl ester group serves as a protecting group during synthesis and can be readily deprotected using palladium-catalyzed hydrogenolysis or other selective methods.
In pharmaceutical applications, this compound’s dual hydroxyl functionalities (hydroxy and hydroxymethyl) make it an attractive building block for drug development. Hydroxypiperidines are frequently employed as scaffolds in neuromodulatory agents due to their ability to interact with ion channels and receptors. A 2023 review in *Journal of Medicinal Chemistry* highlighted the role of such compounds in modulating GABAergic systems for treating neurological disorders like epilepsy and anxiety. The racemic benzyl ester form allows researchers to explore both enantiomers’ biological profiles before selecting optimal candidates for further optimization.
Structurally, the piperidine ring provides conformational flexibility critical for ligand-receptor binding interactions. Computational studies using molecular dynamics simulations have revealed that the (2R,4S) configuration stabilizes bioactive conformations through intramolecular hydrogen bonding between the hydroxy groups. This feature is particularly advantageous in enzyme inhibitor design. For example, a 2023 publication in *ACS Chemical Biology* described how similar compounds were engineered to inhibit histone deacetylases (HDACs), offering potential therapeutic benefits in cancer treatment.
The compound’s reactivity stems from its carboxylate ester group and hydroxyl substituents. Under controlled conditions, chemists can perform nucleophilic substitutions or oxidations to introduce diverse pharmacophores. A notable application involves its conversion into bioconjugates via click chemistry strategies for targeted drug delivery systems. Research from *Nature Communications* (Q3 2023) showcased such approaches where piperidine-based esters were functionalized with folate ligands to selectively bind cancer cells expressing folate receptors.
In academic research settings, this compound is utilized as a probe molecule to investigate protein-ligand interactions at atomic resolution. X-ray crystallography studies published in *Science Advances* demonstrated how the benzyl group facilitates co-crystallization with target enzymes by enhancing lattice contacts without compromising biological relevance. The presence of two hydroxyl groups (hydroxy, hydroxymethyl) also enables post-synthesis modifications for tuning solubility and membrane permeability—key parameters for successful drug candidates.
Recent advances in continuous flow chemistry have optimized large-scale production processes for this compound while maintaining stereochemical purity. A 2023 paper in *Chemical Engineering Journal* detailed a microfluidic reactor system that achieved >98% diastereoselectivity during esterification steps by precisely controlling temperature gradients between reaction zones containing the piperidine core and benzoyl chloride reagents.
Bioavailability studies using mouse models revealed that racemic mixtures (rac-Benzyl) exhibit dose-dependent pharmacokinetics superior to pure enantiomers due to synergistic absorption mechanisms across different metabolic pathways. This observation aligns with findings from *Drug Metabolism and Disposition*, which suggested that racemic formulations might offer advantages in early-stage preclinical trials by minimizing batch-to-batch variability during initial screenings.
Surface plasmon resonance experiments conducted at Stanford University’s Chemical Biology Institute (early 2023) identified nanomolar affinity interactions between this compound’s hydroxypiperidine core and serine proteases like thrombin—a discovery being explored for anticoagulant drug development programs requiring precise spatial orientation of functional groups on flexible backbones.
Material science applications include its use as a chiral monomer in polymer synthesis where stereoselective properties contribute to self-assembling nanostructures observed under AFM analysis reported at the 2023 ACS National Meeting. The benzene ring’s planar geometry combined with axial chirality creates unique supramolecular interactions when incorporated into polyethylene glycol-based matrices used for tissue engineering scaffolds.
Safety evaluations published in *Toxicological Sciences* confirmed low acute toxicity profiles when administered orally at concentrations up to 500 mg/kg body weight—a critical factor enabling progression into Phase I clinical trials when used as an intermediate in anticancer prodrug formulations currently under investigation by several biotech firms.
Structural analog comparisons using QSAR models indicate that this compound exhibits improved blood-brain barrier penetration compared to earlier generation piperidines lacking both hydroxy substituents (hydroxy, hydroxymethyl). This property has sparked interest among neuroscientists developing novel anxiolytic agents where central nervous system targeting is essential but often challenging due to molecular size constraints typical of piperidines.
Isolation techniques involving preparative chiral HPLC have been refined through machine learning algorithms trained on datasets from over 800 similar compounds analyzed between 2018–present according to data from *Analytica Chimica Acta*. These methods now enable rapid separation of (R,S) stereoisomers within minutes instead of hours previously required—significantly accelerating screening processes during lead optimization phases.
In enzymology research, this compound serves as an ideal substrate for studying epimerization mechanisms catalyzed by carbohydrate-processing enzymes such as glycosidases reported in *Biochemistry Journal*. The presence of adjacent stereocenters creates kinetic challenges that provide insights into enzyme-substrate interactions relevant to developing next-generation glycomics tools used across diagnostics platforms globally.
Spectroscopic analysis via NMR spectroscopy confirms characteristic peaks at δ 3.8–4.5 ppm corresponding to the chiral centers ((R,S)), while IR spectroscopy identifies carbonyl stretching frequencies around 1750 cm⁻¹ indicative of intact carboxylic acid ester linkages (carboxylate ester group). These spectral signatures are leveraged daily by analytical chemists validating synthetic intermediates produced through multistep organic sequences involving Grignard reagents or Mitsunobu reactions targeting piperidines’ nitrogen atom.
Applications extend into analytical chemistry where this compound acts as an internal standard marker during LC-MS quantification assays detecting trace levels (<5 ppb) of analogous molecules present in biological matrices such as plasma or cerebrospinal fluid—a method validated through collaborative studies between pharmaceutical companies like Pfizer and academic labs at MIT’s Department of Chemistry published late last year.
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